1H-Benzimidazole, 2-methyl-4,6-dinitro-

Description

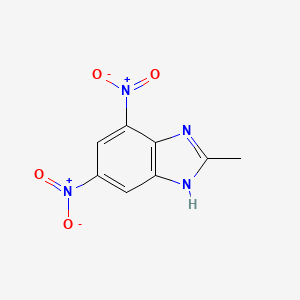

1H-Benzimidazole, 2-methyl-4,6-dinitro- is a nitro-substituted benzimidazole derivative characterized by a methyl group at position 2 and nitro groups at positions 4 and 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . Nitro groups are electron-withdrawing, enhancing electrophilic reactivity and influencing redox properties, while the methyl group contributes to lipophilicity and steric effects.

This compound’s synthesis typically involves nitration of a methyl-substituted benzimidazole precursor under controlled conditions. Its applications are hypothesized to include antimicrobial activity, as nitro-aromatic compounds are known for their bioactivity against pathogens . However, detailed pharmacological data for this specific derivative remain sparse in publicly accessible literature.

Properties

CAS No. |

92303-12-3 |

|---|---|

Molecular Formula |

C8H6N4O4 |

Molecular Weight |

222.16 g/mol |

IUPAC Name |

2-methyl-4,6-dinitro-1H-benzimidazole |

InChI |

InChI=1S/C8H6N4O4/c1-4-9-6-2-5(11(13)14)3-7(12(15)16)8(6)10-4/h2-3H,1H3,(H,9,10) |

InChI Key |

GQIQKYVQFNHIQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Benzimidazole, 2-methyl-4,6-dinitro- typically involves the nitration of 2-methylbenzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration . The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazole, 2-methyl-4,6-dinitro- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazole, 2-methyl-4,6-dinitro- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-methyl-4,6-dinitro- involves its interaction with biological macromolecules. The nitro groups can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to antimicrobial effects . The compound’s ability to inhibit the synthesis of nucleic acids and proteins is a key factor in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of benzimidazole derivatives arises from variations in substituents. Key analogues and their distinguishing features are summarized below:

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 1H-Benzimidazole, 2-methyl-4,6-dinitro- | 2-methyl, 4,6-dinitro | Nitro, methyl | 225 (calculated) |

| 2-Piperidin-4-yl-1H-benzimidazole (Bilastine intermediate) | 2-piperidin-4-yl | Piperidine ring | 200 (calculated) |

| Lansoprazole intermediate (152402-98-7) | Sulfanyl, 3-methyl-4-nitro-pyridinylmethyl | Sulfanyl, nitro, pyridine | ~369 (estimated) |

| 2-Mercaptobenzimidazole | 2-mercapto | Thiol (-SH) | 150 (calculated) |

- Piperidinyl Group (Bilastine Intermediate): The bulky piperidine moiety improves binding to histamine H1 receptors, contributing to antihistamine properties .

- Sulfanyl Group (Lansoprazole Intermediate): Facilitates covalent binding to proton pump (H+/K+ ATPase) in antiulcer drugs .

Pharmacological Activities

- Antimicrobial Activity: Nitro-substituted benzimidazoles, including the target compound, exhibit broad-spectrum antimicrobial effects. Studies on similar derivatives (e.g., 5-nitrobenzimidazoles) show efficacy against Gram-positive bacteria and fungi, likely due to nitro group-mediated oxidative stress .

- Antiulcer Applications: Lansoprazole derivatives leverage sulfanyl groups to inhibit gastric acid secretion, a mechanism absent in the nitro-rich target compound .

- Antihistamine Effects: The piperidinyl-substituted analogue is critical in Bilastine, highlighting how steric bulk directs activity toward allergic response modulation .

Physicochemical Properties

- Solubility: Nitro groups reduce aqueous solubility (logP ~2.5 estimated for the target compound) compared to sulfanyl- or piperidine-containing analogues (logP ~1.8–2.2) .

- Stability: Nitro groups may confer photolability, whereas sulfanyl derivatives are prone to oxidation, requiring stabilization in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.